([2,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrrol-3-YL]methyl)amine
Overview
Description
([2,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrrol-3-YL]methyl)amine: is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with dimethyl groups and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([2,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrrol-3-YL]methyl)amine typically involves the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between a suitable diketone and an amine.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry
In chemistry, ([2,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrrol-3-YL]methyl)amine is used as a building block for the synthesis of more complex organic molecules.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery .
Medicine
In the field of medicine, this compound is being explored for its potential therapeutic applications. It has demonstrated activity against certain types of cancer cells and may serve as a lead compound for the development of new anticancer drugs .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of ([2,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrrol-3-YL]methyl)amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and receptors. This interaction disrupts key biochemical pathways, leading to the observed biological effects .
Molecular Targets and Pathways
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: A simpler pyrrole derivative with similar structural features but lacking the phenoxyphenyl group.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine: A related compound with an oxadiazole ring instead of the phenoxyphenyl group.
Uniqueness
The uniqueness of ([2,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrrol-3-YL]methyl)amine lies in its combination of the pyrrole ring with the phenoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[2,5-dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-14-12-16(13-20)15(2)21(14)17-8-10-19(11-9-17)22-18-6-4-3-5-7-18/h3-12H,13,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEVFOSHMXBGDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC3=CC=CC=C3)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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